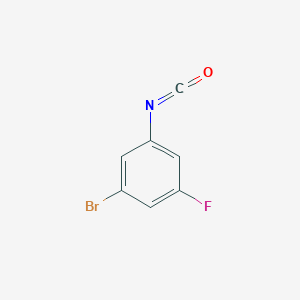

1-Bromo-3-fluoro-5-isocyanatobenzene

Übersicht

Beschreibung

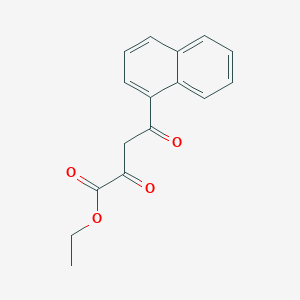

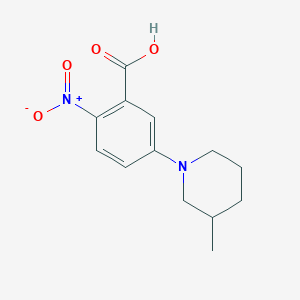

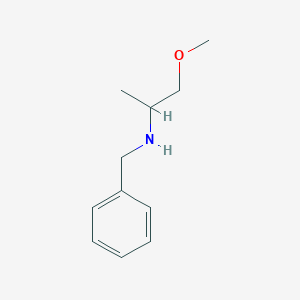

“1-Bromo-3-fluoro-5-isocyanatobenzene” is a chemical compound with the molecular formula C7H3BrFNO. It has a molecular weight of 216.01 . The compound is typically stored at temperatures below -10°C . It is a powder in its physical form .

Molecular Structure Analysis

The InChI code for “1-Bromo-3-fluoro-5-isocyanatobenzene” is 1S/C7H3BrFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

“1-Bromo-3-fluoro-5-isocyanatobenzene” is a powder that is stored at temperatures below -10°C . It has a molecular weight of 216.01 .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Fluorinated Nucleosides/Nucleotides

- Application Summary: 1-Bromo-3-fluoro-5-isocyanatobenzene is used in the synthesis of fluorinated nucleosides/nucleotides, which have significant antiviral and anticancer activity . The insertion of a fluorine atom, either in the base or sugar of nucleosides/nucleotides, alters its electronic and steric parameters and transforms the lipophilicity, pharmacodynamic, and pharmacokinetic properties of these moieties .

- Methods of Application: The selective protection of the 3,5-hydroxy groups of 139 with 1,3-dichloro-1,1,2,2-tetraisopropyl disilazine (TIPDSCl 2) afforded compound 140. Intermediate 140 was treated with diethylaminosulfur trifluoride (DAST) to convert the 2- α -hydroxyl group of 140 to the 2- β -fluoro intermediate 141 via an S N 2 mechanism .

- Results/Outcomes: The FDA has approved several drugs based on the fluorinated nucleoside pharmacophore, and numerous drugs are currently in clinical trials . The fluorine atom restricts the oxidative metabolism of drugs and provides enzymatic metabolic stability towards the glycosidic bond of the nucleoside/nucleotide .

2. Synthesis of Various Organic Compounds

- Application Summary: 1-Bromo-3-fluoro-5-isocyanatobenzene (BFIB) is a highly reactive isocyanate derivative of fluorobenzene. It is used for the synthesis of various organic compounds.

- Methods of Application: The specific methods of application can vary widely depending on the specific organic compound being synthesized. Typically, BFIB would be reacted with a suitable nucleophile, such as an amine or alcohol, under appropriate conditions to form the desired product.

- Results/Outcomes: The use of BFIB in the synthesis of organic compounds can lead to a wide range of products with diverse structures and properties. The specific results or outcomes would depend on the particular synthesis being carried out.

3. Synthesis of Fluorinated Polymers

- Application Summary: 1-Bromo-3-fluoro-5-isocyanatobenzene (BFIB) is a highly reactive isocyanate derivative of fluorobenzene . It can be used in the synthesis of fluorinated polymers . Fluorinated polymers have unique properties such as high thermal stability, excellent chemical resistance, and low surface energy .

- Methods of Application: The specific methods of application can vary widely depending on the specific polymer being synthesized. Typically, BFIB would be reacted with a suitable monomer under appropriate conditions to form the desired polymer .

- Results/Outcomes: The use of BFIB in the synthesis of fluorinated polymers can lead to a wide range of polymers with diverse structures and properties . The specific results or outcomes would depend on the particular synthesis being carried out .

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, and H334 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

1-bromo-3-fluoro-5-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOKYKPILYGSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-fluoro-5-isocyanatobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)

![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)

![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)

![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)

![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)